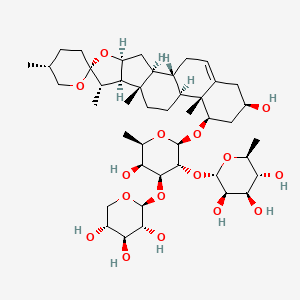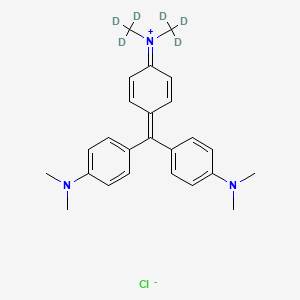
Crystal Violet-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crystal Violet-d6 is a deuterated version of Gentian Violet, where six hydrogen atoms have been replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry analyses due to its stable isotopic labeling. Gentian Violet itself is a synthetic dye belonging to the triphenylmethane family, known for its vibrant violet color and applications in microbiology and medicine.
Mechanism of Action
Target of Action
Gentian Violet-d6, also known as Crystal Violet-d6, is a deuterated version of Gentian Violet . It is a lipophilic dye with a high affinity for cell membranes and nucleic acids . The primary targets of Gentian Violet-d6 are the cell membranes and nucleic acids of the cells .
Mode of Action
Gentian Violet-d6 interacts with its targets by penetrating through the wall and membrane of both gram-positive and gram-negative bacterial cells . It has been shown to have antibacterial, antifungal, and anthelmintic properties . A photodynamic action of gentian violet, apparently mediated by a free-radical mechanism, has been described in bacteria and in the protozoan T. cruzi . Evidence also suggests that gentian violet dissipates the bacterial (and mitochondrial) membrane potential by inducing permeability .
Biochemical Pathways
Gentian Violet-d6 is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .
Pharmacokinetics
It is known that gentian violet-d6 can be used as an internal standard in mass spectrometry (ms) analyses . The addition of deuterium atoms allows it to be distinguished from non-deuterated Gentian Violet in samples .
Result of Action
Gentian Violet-d6 has been shown to significantly reduce the proliferation of various types of cancer cells . It induces apoptosis in these cells, as indicated by results of transferase dUTP nick and labeling (TUNEL) assay and Western blot assay . Moreover, Gentian Violet-d6 significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .
Action Environment
The action, efficacy, and stability of Gentian Violet-d6 can be influenced by various environmental factors. For instance, in the context of analytical chemistry, Gentian Violet-d6 can be used to quantify Gentian Violet in complex biological or environmental matrices, where measurement is necessary to understand its distribution, metabolism, or persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crystal Violet-d6 involves the deuteration of Gentian Violet The process typically starts with the preparation of deuterated reagents
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure the complete replacement of hydrogen atoms with deuterium. The final product is purified through crystallization and chromatography techniques to achieve high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Crystal Violet-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form leuco this compound, a colorless form used in certain analytical applications.
Reduction: Reduction reactions can revert leuco this compound back to its colored form.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust are used.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Leuco this compound
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Crystal Violet-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of compounds.
Biology: Employed in staining procedures to visualize and differentiate biological specimens.
Medicine: Investigated for its potential antimicrobial properties and used in the treatment of fungal and bacterial infections.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Gentian Violet: The non-deuterated form, widely used in microbiology and medicine.
Methyl Violet: A mixture of dyes with similar structures but different degrees of methylation.
Crystal Violet: Another name for Gentian Violet, often used interchangeably.
Uniqueness: Crystal Violet-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This isotopic labeling makes it particularly valuable as an internal standard in mass spectrometry, offering more accurate and reliable results compared to its non-deuterated counterparts.
Properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXZNDDNMQXFV-TXHXQZCNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Gentian Violet-d6 synthesized, and how is its purity assessed?
A1: Gentian Violet-d6, a deuterated form of Gentian Violet (also known as Crystal Violet), is synthesized to serve as an internal standard in analytical chemistry, particularly for quantifying trace amounts of Gentian Violet and its metabolites in complex matrices like food products [, ]. The use of a stable isotope-labeled analog like Gentian Violet-d6 helps improve the accuracy and reliability of quantification by minimizing errors associated with sample preparation and instrumental variation.
Q2: What specific analytical applications utilize Gentian Violet-d6?
A2: Gentian Violet-d6 plays a crucial role in developing and implementing highly sensitive and specific analytical methods for detecting Gentian Violet and its metabolites, primarily in food safety applications [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
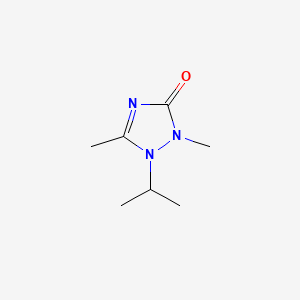
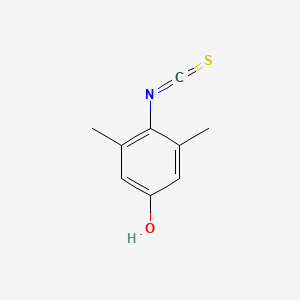

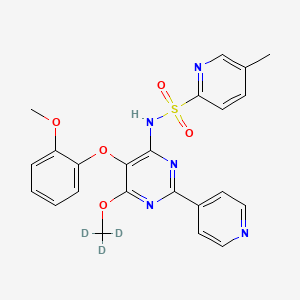
![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)
